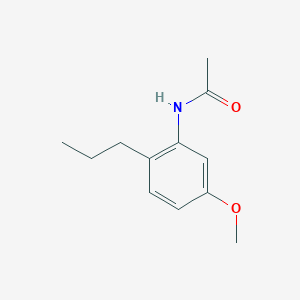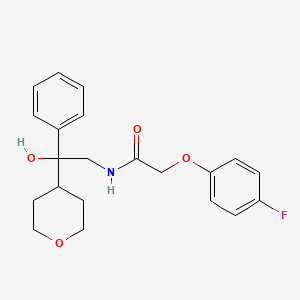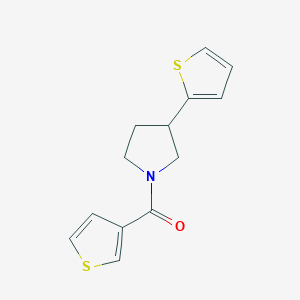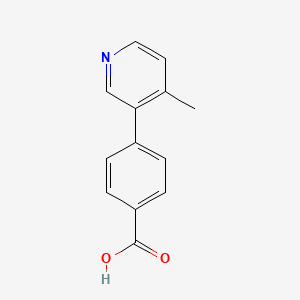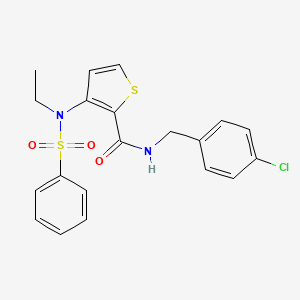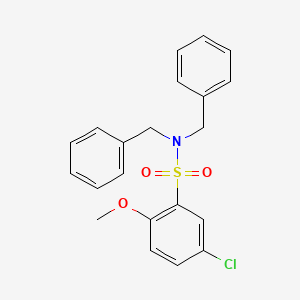
dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The phenyl ring could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure would likely feature a 1,2,3-triazole ring attached to a phenyl ring with methoxy and methyl substituents. The two methyl groups and the two carboxylate groups would also be attached to the triazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylate groups. The compound could potentially undergo reactions at the triazole ring or at the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar carboxylate groups and the nonpolar methyl groups could give the compound both polar and nonpolar characteristics .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Elucidation
Dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been explored in the field of chemical synthesis and structure elucidation. Srikrishna, Sridharan, and Prasad (2010) revised the structure of products obtained in a Bronsted acid-catalyzed reaction, impacting our understanding of chemical structures in this domain (Srikrishna, Sridharan, & Prasad, 2010). Additionally, Mansueto et al. (2014) highlighted the electron-donating methoxy group's role in metalation/functionalization, opening alternative approaches for the synthesis of triazole derivatives (Mansueto et al., 2014).
Tautomerism and Spectroscopic Analysis
Research by Kubota and Uda (1975) delved into the tautomerism of disubstituted 1,2,4-triazoles, providing insights into the behavior of compounds under different substituents, crucial for understanding chemical reactivity and stability (Kubota & Uda, 1975).
Electrochemistry and Radical Cation Formation
Speiser and Stahl (1992) investigated the anodic oxidation of triazenes, revealing the formation of specific radical cations, which is significant for understanding the electrochemical behavior of such compounds (Speiser & Stahl, 1992).
Molecular Interactions and Crystallography
Ahmed et al. (2020) reported the synthesis and characterization of triazole derivatives, emphasizing the importance of π-hole tetrel bonding interactions, which are vital for understanding molecular self-assembly and crystal engineering (Ahmed et al., 2020). Similarly, Asma et al. (2018) studied the hydrogen bonding in pyrazole derivatives, contributing to the knowledge of molecular conformation and interaction in crystal structures (Asma et al., 2018).
Catalysis and Reaction Mechanisms
Magro et al. (2010) explored the methoxycarbonylation of alkynes, demonstrating how palladium complexes can influence the formation of esters, which is relevant for understanding catalytic processes in organic synthesis (Magro et al., 2010).
Corrosion Inhibition
Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on iron corrosion, offering insights into the potential application of such compounds in corrosion control (Chetouani et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dimethyl 1-(2-methoxy-5-methylphenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-8-5-6-10(20-2)9(7-8)17-12(14(19)22-4)11(15-16-17)13(18)21-3/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTRYDDBDJVHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

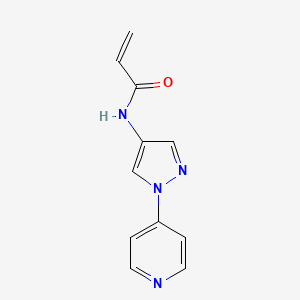

![1-(2,5-dimethoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2845516.png)
![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2845517.png)

